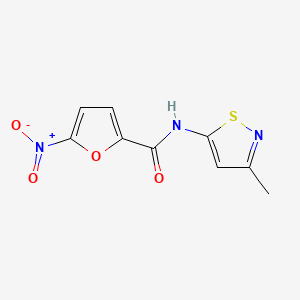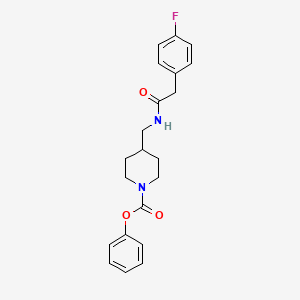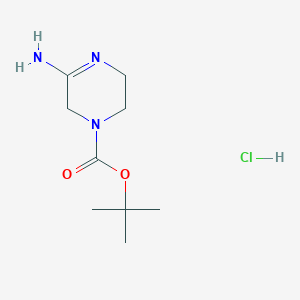
N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that contains both isothiazole and nitrofuran moieties. These structural features are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of appropriate thioamides with halogenated nitriles under basic conditions.
Nitration of Furan: The furan ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the nitrated furan with the isothiazole derivative using a suitable coupling agent like carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.
Reduction: The nitro group in the furan ring can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted isothiazole and furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts the cell wall synthesis in bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in DNA replication and repair, thereby preventing cancer cell growth and inducing apoptosis.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-methylisothiazol-5-yl)-2-chloroacetamide
- N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide
- N-(3-methylisothiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide stands out due to its dual functional groups (isothiazole and nitrofuran), which confer a unique combination of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-5-4-7(17-11-5)10-9(13)6-2-3-8(16-6)12(14)15/h2-4H,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLUUKLOPQYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2829971.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2829972.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2829974.png)
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)
![4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829977.png)
![(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829979.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2829980.png)


![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide](/img/structure/B2829986.png)
![3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide](/img/structure/B2829987.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine](/img/structure/B2829991.png)

